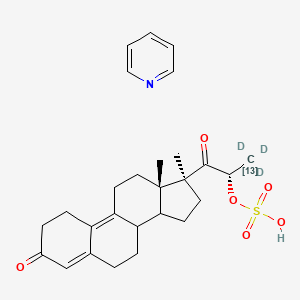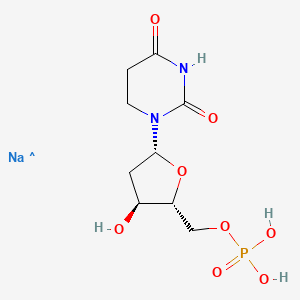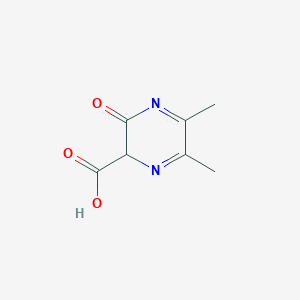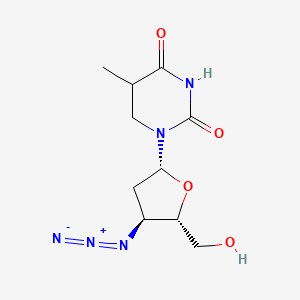![molecular formula C19H18N6O2 B12361970 1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-nitro- CAS No. 84870-65-5](/img/structure/B12361970.png)
1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(Diethylamino)-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile is a complex organic compound with the molecular formula C19H18N6O2 and a molecular weight of 362.39 g/mol . This compound is known for its unique chemical structure, which includes an azo group (N=N) linking two aromatic rings, one of which contains a nitro group and two cyano groups, while the other contains a diethylamino group and a methyl group .
Preparation Methods
The synthesis of 2-[[4-(Diethylamino)-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile typically involves the diazotization of 4-(Diethylamino)-2-methylaniline followed by coupling with 5-nitrobenzene-1,3-dicarbonitrile . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines using reducing agents such as sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as ethanol or water . Major products formed from these reactions include various substituted derivatives of the original compound .
Scientific Research Applications
2-[[4-(Diethylamino)-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[4-(Diethylamino)-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules . The nitro group can also be reduced to an amino group, which can participate in further biochemical reactions . These interactions can affect cellular processes and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[[4-(Diethylamino)-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile include:
Methyl red: Another azo compound used as a pH indicator.
Indole derivatives: Compounds with similar aromatic structures and biological activities.
What sets 2-[[4-(Diethylamino)-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
84870-65-5 |
|---|---|
Molecular Formula |
C19H18N6O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[[4-(diethylamino)-2-methylphenyl]diazenyl]-5-nitrobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C19H18N6O2/c1-4-24(5-2)16-6-7-18(13(3)8-16)22-23-19-14(11-20)9-17(25(26)27)10-15(19)12-21/h6-10H,4-5H2,1-3H3 |
InChI Key |
HCOYTIPJLYJCDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Methyl[2-(propan-2-yloxy)ethyl]amine](/img/structure/B12361968.png)


